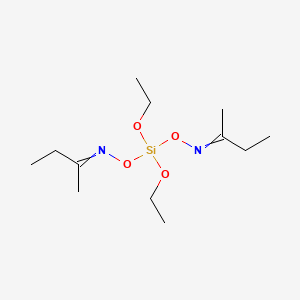![molecular formula C18H20O4 B14358053 1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL CAS No. 92609-81-9](/img/structure/B14358053.png)
1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol is a chemical compound with a complex structure that includes phenoxy and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl phenyl ether, followed by further reactions to introduce the phenoxyprop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted compounds with different functional groups
Scientific Research Applications
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound’s unique structure and properties have led to investigations into its potential use in drug development and medical treatments.
Industry: It is utilized in the production of specialty chemicals, coatings, and other industrial products, benefiting from its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-ol: This compound shares a similar phenoxy group but lacks the additional phenoxyprop-1-en-2-yl group.
3-Phenoxy-1-propyne: Another related compound with a different structural arrangement, leading to distinct properties and reactivity.
Uniqueness
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
92609-81-9 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-phenoxy-3-(3-phenoxyprop-1-en-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C18H20O4/c1-15(12-21-17-8-4-2-5-9-17)20-13-16(19)14-22-18-10-6-3-7-11-18/h2-11,16,19H,1,12-14H2 |
InChI Key |
VKWBZLJAFZGMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC=C1)OCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
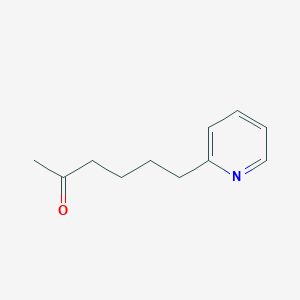
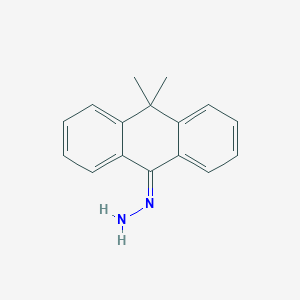
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
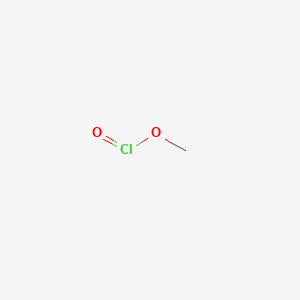
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
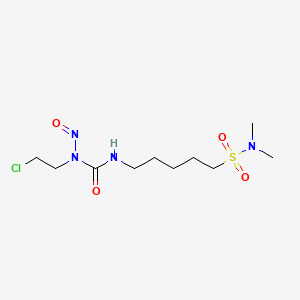
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
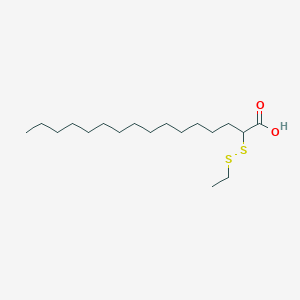
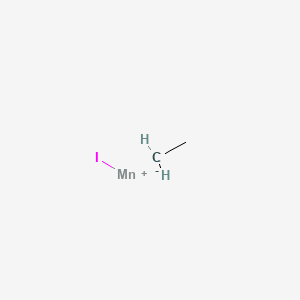
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
